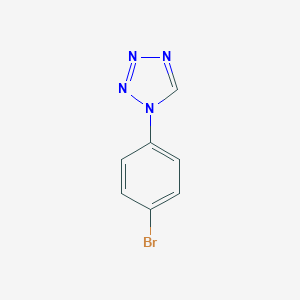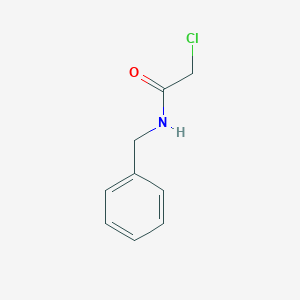
Calcium digallium tetrasulphide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium digallium tetrasulphide is a compound that has gained significant attention in the scientific community due to its unique properties. It is a semiconductor material that exhibits excellent optical and electrical properties, making it an ideal candidate for various applications in electronics and optoelectronics.
Wirkmechanismus
The mechanism of action of Calcium digallium tetrasulphide is not fully understood. However, it is believed that the compound's unique properties, such as its bandgap and electron mobility, play a crucial role in its mechanism of action. The compound's bandgap determines the energy required to excite an electron from the valence band to the conduction band, while its electron mobility determines the rate at which the electrons move through the material.
Biochemische Und Physiologische Effekte
Calcium digallium tetrasulphide has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that the compound may have potential applications in biomedicine, such as in drug delivery and imaging. The compound's unique optical and electrical properties make it an ideal candidate for these applications.
Vorteile Und Einschränkungen Für Laborexperimente
Calcium digallium tetrasulphide has several advantages for lab experiments, including its high electron mobility, excellent photoluminescence characteristics, and stability at high temperatures. However, the compound's synthesis method is relatively complex and requires specialized equipment and expertise. Additionally, the compound's toxicity and potential environmental impact need to be considered when working with it in the laboratory.
Zukünftige Richtungen
There are several future directions for Calcium digallium tetrasulphide research. One potential area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the optimization of the compound's properties for specific applications, such as in solar cells and biomedicine. Additionally, the compound's potential environmental impact needs to be further studied to ensure its safe use in various applications.
Conclusion:
Calcium digallium tetrasulphide is a compound with unique properties that make it an ideal candidate for various applications in electronics, optoelectronics, and biomedicine. Its high electron mobility, excellent photoluminescence characteristics, and stability at high temperatures make it an attractive material for these applications. However, the compound's synthesis method is relatively complex, and its toxicity and potential environmental impact need to be considered when working with it in the laboratory. Further research is needed to optimize the compound's properties for specific applications and ensure its safe use.
Synthesemethoden
Calcium digallium tetrasulphide can be synthesized using various methods, including chemical vapor transport, solid-state reaction, and hydrothermal synthesis. The most common method is the solid-state reaction, which involves the reaction between calcium sulfide, gallium sulfide, and sulfur at high temperatures. The resulting product is then purified using various techniques such as vacuum sublimation and recrystallization.
Wissenschaftliche Forschungsanwendungen
Calcium digallium tetrasulphide has been extensively studied for its potential applications in various fields, including electronics, optoelectronics, and solar cells. It has been used as a semiconductor material in the fabrication of light-emitting diodes (LEDs), photodetectors, and solar cells. The compound's unique properties, such as its high electron mobility and excellent photoluminescence characteristics, make it an ideal candidate for these applications.
Eigenschaften
CAS-Nummer |
12590-00-0 |
|---|---|
Produktname |
Calcium digallium tetrasulphide |
Molekularformel |
CaGa2S4 |
Molekulargewicht |
307.8 g/mol |
IUPAC-Name |
calcium;digallium;tetrasulfide |
InChI |
InChI=1S/Ca.2Ga.4S/q+2;2*+3;4*-2 |
InChI-Schlüssel |
ZWXGJPPNIDLVCQ-UHFFFAOYSA-N |
SMILES |
[S-2].[S-2].[S-2].[S-2].[Ca+2].[Ga+3].[Ga+3] |
Kanonische SMILES |
[S-2].[S-2].[S-2].[S-2].[Ca+2].[Ga+3].[Ga+3] |
Andere CAS-Nummern |
12590-00-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




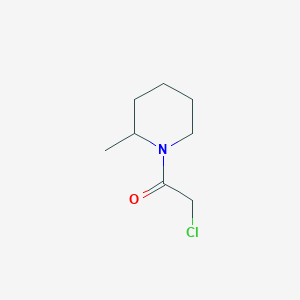
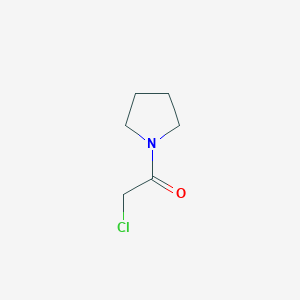

![1-Methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B79548.png)

![2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B79555.png)
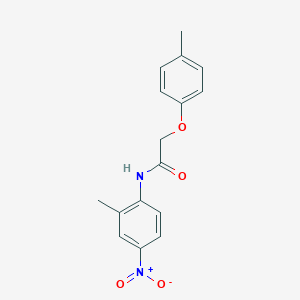
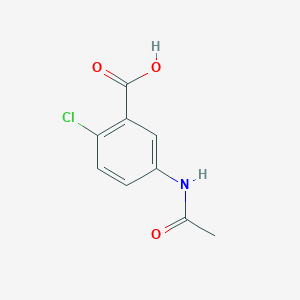
![5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79560.png)
![1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B79561.png)

